molecular formula C23H22O4 B11399580 3-(4-methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

3-(4-methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11399580
M. Wt: 362.4 g/mol
InChI Key: LGACASNQYJVKFO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions

    Formation of the Furochromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a chalcone derivative, under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles under basic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-(4-Methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of key signaling pathways such as the PI3K/Akt pathway. Additionally, its anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one: Unique due to its specific substitution pattern and the presence of the furochromene core.

    Flavonoids: Share a similar core structure but differ in the substitution pattern and functional groups.

    Coumarins: Similar in having a benzopyran core but lack the furan ring and specific substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the furochromene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,9-dimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H22O4/c1-12(2)20-13(3)17-10-18-19(15-6-8-16(25-5)9-7-15)11-26-21(18)14(4)22(17)27-23(20)24/h6-12H,1-5H3

InChI Key

LGACASNQYJVKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)C(C)C

Origin of Product

United States

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